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Introduction

The proenkephalin (Penk) gene encodes for the precursor protein of enkephalins, which are
endogenous opioid peptides that play a crucial role in pain modulation, emotional behavior, and
reward pathways. The generation of Penk knockout (KO) mouse models is an invaluable tool
for elucidating the physiological functions of enkephalins and for the preclinical evaluation of
novel therapeutics targeting the opioid system.

These application notes provide detailed protocols for the generation of Penk knockout mouse
models using two primary methodologies: CRISPR/Cas9-mediated gene editing and
homologous recombination in embryonic stem (ES) cells. This document includes experimental
workflows, detailed protocols for key experiments, and data presentation guidelines to assist
researchers in successfully creating and validating Penk knockout mice.

Data Presentation

Successful generation of knockout mice involves several quantitative parameters. The following
tables summarize representative data for both CRISPR/Cas9 and homologous recombination
approaches. Note that efficiency can vary depending on the specific guide RNAs, targeting
vector design, and experimental conditions.
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Table 1: Representative Efficiency of CRISPR/Cas9-Mediated Penk Knockout Mouse

Generation
Parameter Representative Value
gRNA cleavage efficiency (in vitro) >80%
Founder mice with indels (%) 20-50%
Germline transmission rate (%) 10-40%
Off-target mutations <5% with proper gRNA design

Table 2: Representative Efficiency of Homologous Recombination-Based Penk Knockout

Mouse Generation

Parameter Representative Value

Homologous recombination efficiency in ES

1-10%
cells
Chimeric mice generated (%) 80-95%
Germline transmission from chimeras (%) 20-50%

Experimental Workflows and Signaling Pathways
Experimental Workflow for Penk Knockout Mouse
Generation

The overall workflow for generating a Penk knockout mouse, from initial design to confirmation
of the knockout, is a multi-step process. The choice between CRISPR/Cas9 and homologous
recombination will determine the specific initial steps.
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Caption: General workflow for generating Penk knockout mice using either CRISPR/Cas9 or
homologous recombination.

Enkephalin Sighaling Pathway

Penk-derived enkephalins primarily act on delta-opioid receptors (DOR) and mu-opioid
receptors (MOR), which are G-protein coupled receptors (GPCRSs). Activation of these
receptors leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and
modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and
neurotransmitter release.[1][2][3] This signaling cascade is central to the analgesic effects of
enkephalins.
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Caption: Simplified enkephalin signaling pathway leading to analgesia.
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Experimental Protocols

Here we provide detailed protocols for the two main strategies for generating Penk knockout
mice.

Method 1: CRISPR/Cas9-Mediated Knockout

The CRISPR/Cas9 system offers a rapid and efficient method for generating knockout mice by
introducing insertion/deletion (indel) mutations that lead to frameshifts and premature stop
codons.

1. Guide RNA (gRNA) Design and Synthesis
Effective gRNA design is crucial for high on-target efficiency and minimal off-target effects.

e Protocol:

[¢]

Obtain the mouse Penk gene sequence from NCBI (Gene ID: 18619) or Ensembl
(ENSMUSG00000021592).

o Use online gRNA design tools such as CHOPCHOP or the Broad Institute's GPP sgRNA
Designer. Target an early exon to maximize the likelihood of generating a null allele. For
Penk, targeting exon 3 has been previously described in homologous recombination-
based knockouts.[4]

o Select 2-3 gRNAs with high predicted on-target scores and low off-target scores. The
target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM)
sequence (NGG for Streptococcus pyogenes Cas9).

o Synthesize the selected gRNAs as single-guide RNAs (sgRNAs). Commercially available
synthetic sgRNAs are recommended for high purity and activity.

2. Ribonucleoprotein (RNP) Complex Preparation and Microinjection

Delivery of the Cas9 nuclease and gRNA as a pre-assembled RNP complex into zygotes is
highly efficient.

e Protocol:
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Resuspend lyophilized sgRNA and Cas9 nuclease (e.g., Alt-R™ S.p. Cas9 Nuclease V3
from IDT) in the recommended buffers.

Mix the sgRNA and Cas9 protein at a 1:1 molar ratio.
Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

The final concentration for microinjection is typically 25-50 ng/uL for Cas9 and 10-20 ng/uL
for sgRNA.

Microinject the RNP complex into the cytoplasm of fertilized mouse eggs (zygotes) from a
suitable mouse strain (e.g., C57BL/6J).

Transfer the microinjected zygotes into pseudopregnant female mice.

3. Genotyping of Founder (FO) Mice

Pups born from the embryo transfer must be screened for the presence of mutations in the

Penk gene.

e Protocol:

(¢]

At 2-3 weeks of age, obtain a small tail or ear biopsy from each pup.

Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction
method.

Design PCR primers flanking the gRNA target site in the Penk gene.
Perform PCR amplification of the target region.

Analyze the PCR products for the presence of indels using a T7 Endonuclease | (T7E1)
assay or by Sanger sequencing of the PCR product.

Founder mice with confirmed indels that are predicted to cause a frameshift should be
selected for breeding.
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Method 2: Homologous Recombination in Embryonic
Stem (ES) Cells

This traditional method involves creating a targeting vector to replace a critical exon of the
Penk gene with a selection cassette in ES cells.

1. Targeting Vector Construction

The targeting vector is designed to replace a critical part of the Penk gene, such as exon 3,
with a drug resistance gene (e.g., neomycin resistance, neo).[4] The vector contains homology
arms that match the genomic sequences flanking the target region.

e Protocol:

o Obtain a bacterial artificial chromosome (BAC) clone containing the mouse Penk gene
from a C57BL/6J library.

o Using recombineering, subclone a ~10-15 kb region containing the Penk gene into a
plasmid vector.

o Design the targeting construct to replace exon 3 of the Penk gene with a loxP-flanked
neomycin resistance cassette (loxP-neo-loxP).

o The 5" homology arm should be ~3-5 kb and the 3' homology arm should be ~5-8 kb.

o Include a negative selection marker, such as a thymidine kinase (tk) cassette, outside of
the homology arms to select against random integration.

[¢]

Linearize the final targeting vector before electroporation.
2. ES Cell Culture, Electroporation, and Selection
e Protocol:

o Culture mouse ES cells (e.g., from a 129S6/SvEvTac background) on a feeder layer of
mitotically inactivated mouse embryonic fibroblasts (MEFs).

o Electroporate the linearized targeting vector into the ES cells.
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o Select for successfully targeted ES cells by culturing in the presence of G418 (for
neomycin resistance) and ganciclovir (to select against the tk cassette).

o Pick resistant ES cell colonies and expand them.

o Screen the expanded clones for homologous recombination by PCR and Southern blot
analysis.

3. Generation of Chimeric Mice
e Protocol:

o Inject the correctly targeted ES cells into blastocysts from a donor mouse strain with a
different coat color (e.g., C57BL/6J).

o Transfer the injected blastocysts into pseudopregnant female mice.
o Identify chimeric offspring by their mixed coat color.

o Breed high-percentage male chimeras with wild-type females of the ES cell background
strain (e.g., 129S6/SvEvTac) to test for germline transmission.

4. Genotyping of Offspring
e Protocol:

o Genotype agouti (or other non-black) offspring for the presence of the targeted allele using
PCR.

o Design a three-primer PCR strategy to distinguish between wild-type, heterozygous, and
homozygous knockout alleles.

» A forward primer upstream of the 5" homology arm.
= Areverse primer within the neo cassette.

» Areverse primer within the deleted region of the Penk gene.
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o Heterozygous mice will produce two bands (wild-type and knockout), wild-type mice will
produce one band (wild-type), and homozygous knockout mice will produce one band
(knockout).

Genotyping Protocol for Penk Knockout Mice

This protocol is designed for a three-primer PCR to genotype mice with a targeted deletion of
exon 3 of the Penk gene.

e Primer Design (Example):

o Forward Primer (Common): 5-AGCTGTCTGGCTTCCTCTTTG-3' (Binds upstream of
exon 3)

o Reverse Primer (Wild-Type): 5-GCTTGATGAGGGAGAGGAAGG-3' (Binds within exon 3)

o Reverse Primer (Knockout): 5-GCAGCGCATCGCCTTCTATC-3' (Binds within the neo
cassette)

» PCR Reaction:
o Genomic DNA: ~100 ng
o Forward Primer: 10 pmol
o Reverse Primer (Wild-Type): 10 pmol
o Reverse Primer (Knockout): 10 pmol
o dNTPs: 200 uM each
o Tagq DNA Polymerase and Buffer: As per manufacturer's instructions
o Total Volume: 25 L
e PCR Cycling Conditions:

o I|nitial Denaturation: 94°C for 3 min
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o 35 cycles of:
» Denaturation: 94°C for 30 sec
= Annealing: 60°C for 30 sec
» Extension: 72°C for 1 min

o Final Extension: 72°C for 5 min

o Expected Results on a 1.5% Agarose Gel:
o Wild-Type: One band at ~350 bp
o Heterozygous: Two bands at ~350 bp and ~500 bp

o Homozygous Knockout: One band at ~500 bp

Conclusion

The generation of a Penk knockout mouse model is a powerful approach to investigate the in
vivo roles of enkephalins. Both CRISPR/Cas9 and homologous recombination are effective
methods, each with its own advantages in terms of speed and precision. The detailed protocols
and workflows provided in these application notes serve as a comprehensive guide for
researchers to successfully generate and validate Penk knockout mice for their studies in pain,
behavior, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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